molecular formula C11H9BrO B2527041 6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one CAS No. 1451085-10-1

6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one

Cat. No.: B2527041
CAS No.: 1451085-10-1
M. Wt: 237.096
InChI Key: LYMCXZAAXCHSDH-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.096. The purity is usually 95%.
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Biological Activity

6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one (CAS Number: 1451085-10-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₉BrO
  • Molecular Weight : 237.09 g/mol
  • Structure : The compound features a bromine atom and a ketone functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives of naphthalene compounds, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. In particular:

  • Breast Cancer (MCF-7) : The compound induced apoptosis in MCF-7 cells, with IC50 values around 15 µM.
  • Lung Cancer (A549) : It demonstrated significant cytotoxicity with an IC50 value of approximately 20 µM.

These findings indicate that the compound may interfere with cell cycle progression and promote programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, derivatives of naphthalene were tested for their antimicrobial efficacy. Among these, this compound displayed superior activity against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A study published in Phytotherapy Research explored the anti-inflammatory mechanisms of various naphthalene derivatives. The results indicated that this compound significantly reduced the secretion of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Properties

IUPAC Name

5-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c12-8-1-2-9-6-3-7(4-6)11(13)10(9)5-8/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMCXZAAXCHSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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